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Compound of Interest

Compound Name: Isoeugenyl acetate

Cat. No.: B3029221 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

isoeugenyl acetate (IUPAC name: 2-methoxy-4-(prop-1-en-1-yl)phenyl acetate), a key

compound in flavor, fragrance, and pharmaceutical research. The following sections detail its

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along

with the experimental protocols for their acquisition.

Spectroscopic Data Summary
The structural elucidation of isoeugenyl acetate is corroborated by a combination of

spectroscopic techniques. The data presented in the following tables have been compiled from

various sources to provide a consolidated reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule.

Table 1: ¹H NMR Spectroscopic Data for Isoeugenyl Acetate
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

7.36 d 1.3 2H Aromatic C-H

7.27 s 2H Aromatic C-H

7.17 dd 1.3, 8.2 2H Aromatic C-H

7.08 d 8.2 2H Aromatic C-H

3.85 s 6H -OCH₃

2.26 s 6H -COCH₃

Solvent: DMSO-d₆, Instrument Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for Isoeugenyl Acetate

Chemical Shift (δ) ppm Assignment

169.0 C=O (acetate)

151.5 Aromatic C-O

139.3 Aromatic C

136.5 Aromatic C

128.6 Aromatic C-H

123.4 C=C (propenyl)

119.5 Aromatic C-H

110.7 Aromatic C-H

56.2 -OCH₃

20.8 -COCH₃

Solvent: DMSO-d₆, Instrument Frequency: 100 MHz
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Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. While a

specific experimental spectrum for isoeugenyl acetate is not readily available in the public

domain, the expected characteristic absorption bands can be predicted based on its molecular

structure.

Table 3: Predicted Infrared (IR) Absorption Bands for Isoeugenyl Acetate

Wavenumber
(cm⁻¹)

Intensity Functional Group Vibrational Mode

~3050-3000 Medium Aromatic C-H Stretching

~2950-2850 Medium Aliphatic C-H Stretching

~1760 Strong Ester C=O Stretching

~1650 Medium Alkene C=C Stretching

~1600, ~1500 Medium-Strong Aromatic C=C Stretching

~1200 Strong Ester C-O Stretching

~1030 Strong Aryl ether C-O Stretching

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry (GC-MS) Data for Isoeugenyl Acetate
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m/z Relative Intensity (%) Assignment

206 ~50 [M]⁺ (Molecular Ion)

164 100 [M - CH₂CO]⁺

149 ~25 [M - CH₂CO - CH₃]⁺

133 ~15

121 ~10

91 ~15

43 ~30 [CH₃CO]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following sections provide detailed methodologies for the acquisition of the spectroscopic

data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of isoeugenyl acetate for structural elucidation.

Instrumentation:

400 MHz NMR Spectrometer (e.g., Bruker Avance III HD)

5 mm NMR tubes

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

Tetramethylsilane (TMS) as an internal standard

Procedure:

Sample Preparation:
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Weigh approximately 5-10 mg of isoeugenyl acetate.

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a

clean, dry vial.

Add a small amount of TMS to the solution to serve as an internal reference (0 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Tune and match the probe for the respective nucleus (¹H or ¹³C).

¹H NMR Acquisition:

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10

ppm).

Use a standard pulse sequence (e.g., 'zg30').

Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

Set the relaxation delay (d1) to at least 1 second.

Acquire the Free Induction Decay (FID).

¹³C NMR Acquisition:

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200

ppm).

Use a proton-decoupled pulse sequence (e.g., 'zgpg30').

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b3029221?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029221?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Set the number of scans to a higher value (e.g., 1024 or more) due to the lower natural

abundance of ¹³C.

Set the relaxation delay (d1) to 2 seconds or more to ensure quantitative data for all

carbon types.

Acquire the FID.

Data Processing:

Apply a Fourier transform to the acquired FID to obtain the spectrum.

Phase correct the spectrum.

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Integrate the peaks in the ¹H spectrum.

Pick the peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in isoeugenyl acetate using Attenuated

Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy.

Instrumentation:

FTIR Spectrometer with an ATR accessory (e.g., Pike MIRacle ATR)

Diamond or Germanium crystal

Procedure:

Background Spectrum:

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and

allowing it to dry completely.
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Record a background spectrum of the clean, empty ATR crystal. This will be subtracted

from the sample spectrum to remove any atmospheric or instrumental interferences.

Sample Analysis:

Place a small amount of solid isoeugenyl acetate or a drop of the neat liquid onto the

center of the ATR crystal.

Apply pressure using the ATR's pressure arm to ensure good contact between the sample

and the crystal.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

Data Processing:

The software will automatically subtract the background spectrum from the sample

spectrum.

Perform baseline correction if necessary.

Label the significant absorption peaks with their corresponding wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of isoeugenyl acetate
using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Instrumentation:

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)

Capillary column (e.g., HP-5MS)

Helium as the carrier gas

Electron Ionization (EI) source

Procedure:
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Sample Preparation:

Prepare a dilute solution of isoeugenyl acetate (e.g., 1 mg/mL) in a volatile organic

solvent such as dichloromethane or ethyl acetate.

GC-MS System Setup:

Set the injector temperature to 250 °C.

Set the GC oven temperature program. A typical program might be:

Initial temperature: 50 °C, hold for 2 minutes.

Ramp to 250 °C at a rate of 10 °C/min.

Hold at 250 °C for 5 minutes.

Set the carrier gas (Helium) flow rate (e.g., 1 mL/min).

Set the MS transfer line temperature to 280 °C.

Set the ion source temperature to 230 °C.

Set the electron energy to 70 eV for EI.

Set the mass scan range (e.g., m/z 40-400).

Sample Injection and Analysis:

Inject 1 µL of the prepared sample solution into the GC inlet.

The sample will be vaporized and separated on the GC column.

As the isoeugenyl acetate elutes from the column, it will enter the MS ion source, be

ionized, and then fragmented.

The mass analyzer will separate the ions based on their mass-to-charge ratio, and the

detector will record their abundance.
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Data Analysis:

Identify the peak corresponding to isoeugenyl acetate in the total ion chromatogram

(TIC).

Extract the mass spectrum for that peak.

Identify the molecular ion peak ([M]⁺) and the major fragment ions.

The fragmentation pattern can be analyzed to confirm the structure of the molecule.

Spectroscopic Analysis Workflow
The logical relationship between these spectroscopic techniques in the characterization of a

compound like isoeugenyl acetate can be visualized as a workflow.
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Caption: Workflow for the spectroscopic characterization of isoeugenyl acetate.

To cite this document: BenchChem. [Spectroscopic Characterization of Isoeugenyl Acetate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3029221#isoeugenyl-acetate-spectroscopic-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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